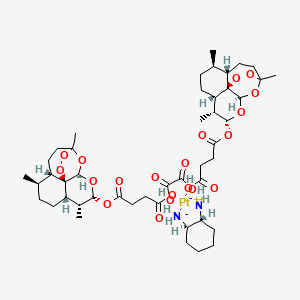
Sulfo-cyanine3 NHS ester (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-cyanine3 NHS ester (sodium) is a water-soluble, amino-reactive fluorescent dye. It is a sulfonated derivative of Cyanine3, which enhances its solubility in aqueous solutions. This compound is widely used in bioconjugation techniques, particularly for labeling proteins, peptides, and other biomolecules. The presence of the NHS ester group allows it to form stable amide bonds with primary amines, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-cyanine3 NHS ester (sodium) typically involves the following steps:
Formation of Cyanine3 Dye: The initial step involves the synthesis of the Cyanine3 dye, which is achieved by condensing indole derivatives with a suitable linker.
Sulfonation: The Cyanine3 dye is then sulfonated to enhance its water solubility
NHS Esterification: The final step involves the activation of the carboxyl groups on the sulfonated Cyanine3 dye with N-hydroxysuccinimide (NHS) to form the NHS ester
Industrial Production Methods
Industrial production of sulfo-cyanine3 NHS ester (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Cyanine3 dye and its subsequent sulfonation.
Purification: The crude product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests, including NMR and HPLC-MS, to confirm its purity and identity.
化学反応の分析
Types of Reactions
Sulfo-cyanine3 NHS ester (sodium) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling
特性
分子式 |
C34H38N3NaO10S2 |
|---|---|
分子量 |
735.8 g/mol |
IUPAC名 |
sodium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C34H39N3O10S2.Na/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |
InChIキー |
QMGSOONYBFZAAO-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


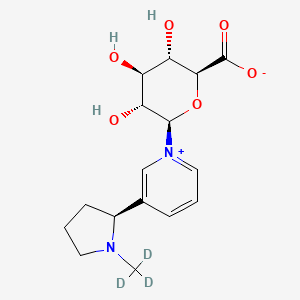
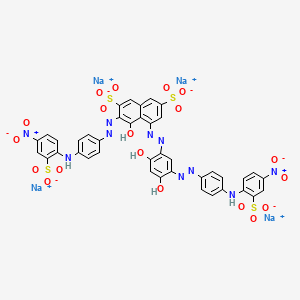

![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
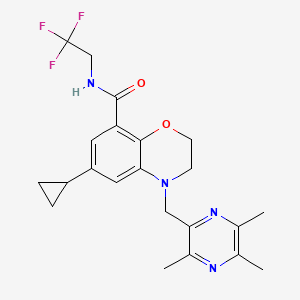
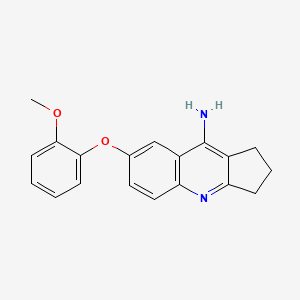

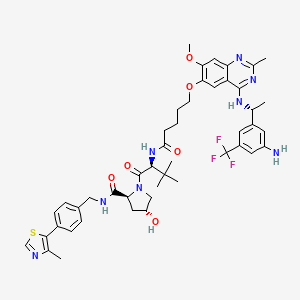

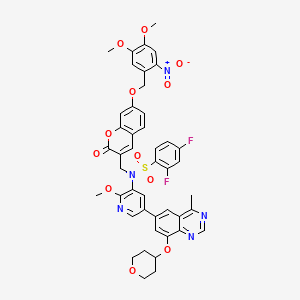
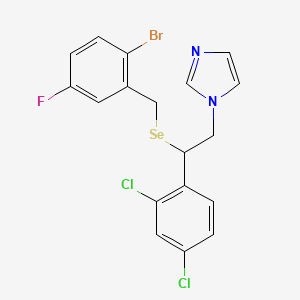
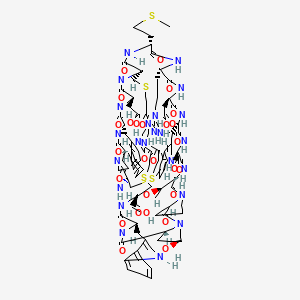
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
